cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Functional Group Modifications: The hydroxyl, trifluoromethyl, and other substituents are introduced through various organic reactions such as halogenation, hydroxylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: NaOH, KCN, Grignard reagents
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical agents.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
Cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Substitution of the trifluoromethyl group with a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C12H17F3N2O2 |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
cyclopropyl-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H17F3N2O2/c1-7(2)5-9-6-11(19,12(13,14)15)17(16-9)10(18)8-3-4-8/h7-8,19H,3-6H2,1-2H3 |
InChI Key |
CZGJQDOAAZVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2CC2 |
Origin of Product |
United States |
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